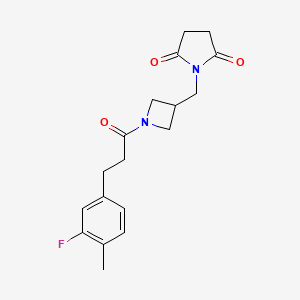

1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione

CAS No.: 2194847-79-3

Cat. No.: VC6839113

Molecular Formula: C18H21FN2O3

Molecular Weight: 332.375

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2194847-79-3 |

|---|---|

| Molecular Formula | C18H21FN2O3 |

| Molecular Weight | 332.375 |

| IUPAC Name | 1-[[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

| Standard InChI | InChI=1S/C18H21FN2O3/c1-12-2-3-13(8-15(12)19)4-5-16(22)20-9-14(10-20)11-21-17(23)6-7-18(21)24/h2-3,8,14H,4-7,9-11H2,1H3 |

| Standard InChI Key | PFBJJWWAQIUNCI-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)CCC3=O)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-((1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione is C₁₈H₂₁FN₂O₃, with a molecular weight of 332.375 g/mol. Its IUPAC name, 1-[[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione, reflects the integration of three critical subunits:

-

A 3-fluoro-4-methylphenyl group attached via a propanoyl chain.

-

A azetidine ring (four-membered nitrogen-containing cycle).

-

A pyrrolidine-2,5-dione moiety (a cyclic diketone derivative).

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 2194847-79-3 | |

| Molecular Formula | C₁₈H₂₁FN₂O₃ | |

| Molecular Weight | 332.375 g/mol | |

| SMILES Notation | CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)CN3C(=O)CCC3=O)F | |

| Solubility | Not publicly available |

The fluorine atom at the 3-position of the phenyl ring enhances electronegativity, potentially improving membrane permeability and target binding affinity . The pyrrolidine-2,5-dione group is a known pharmacophore in anticonvulsants and enzyme inhibitors, suggesting bioactivity .

Synthetic Pathways and Challenges

While detailed synthetic protocols remain proprietary, the compound’s structure implies a multi-step synthesis involving:

Formation of the Azetidine-Propanoyl Intermediate

The azetidine ring is likely synthesized via cyclization of 1,3-diaminopropane derivatives, followed by acylation with 3-(3-fluoro-4-methylphenyl)propanoic acid. The propanoyl chain may be introduced using carbodiimide-mediated coupling, as seen in analogous compounds .

Incorporation of the Pyrrolidine Dione

The pyrrolidine-2,5-dione moiety is typically generated through intramolecular cyclization of glutaric acid derivatives or via Mitsunobu reactions to install the diketone functionality .

Challenges in Synthesis

-

Steric hindrance from the azetidine ring may complicate coupling reactions.

-

Fluorine stability under acidic or basic conditions requires careful optimization .

Therapeutic Applications and Mechanisms

Enzyme Inhibition

The pyrrolidine dione group is structurally analogous to succinimide-based inhibitors, which target enzymes like histone deacetylases (HDACs) and proteasomes . Fluorinated aromatic systems, as seen in this compound, enhance binding to hydrophobic enzyme pockets .

Central Nervous System (CNS) Disorders

The compound’s ability to cross the blood-brain barrier (predicted via LogP calculations) positions it as a candidate for treating epilepsy or neurodegenerative diseases.

Oncology

Fluorinated compounds often exhibit antiproliferative effects. The propanoyl-azetidine subunit may interfere with kinase signaling pathways, akin to inhibitors described in patent US8299246B2 .

Table 2: Hypothetical Targets and Applications

| Target Class | Potential Indication | Structural Rationale |

|---|---|---|

| HDACs | Cancer, neurodegeneration | Succinimide-like pharmacophore |

| Kinases | Oncology, inflammation | Fluorophenyl-propanoyl motif |

| Ion Channels | Epilepsy, pain management | Azetidine-pyrrolidine hybrid |

Regulatory Status and Research Use

As of August 2023, this compound is designated “For research use only”, excluding human or veterinary applications. Regulatory approval would require extensive pharmacokinetic and safety studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume